molecular formula C5H11NO2S B12425525 l-Methionine-d8

l-Methionine-d8

Cat. No.: B12425525
M. Wt: 157.26 g/mol
InChI Key: FFEARJCKVFRZRR-MCXBZGAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

l-Methionine-d8: is a deuterium-labeled form of l-Methionine, an essential amino acid. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and to trace the incorporation and metabolism of methionine in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Methionine-d8 typically involves the incorporation of deuterium into the methionine molecule. This can be achieved through chemical synthesis methods where deuterated reagents are used. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the methionine molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound is not as widespread as its non-labeled counterpart. the production process involves similar steps to those used in the synthesis of l-Methionine, with the addition of deuterium incorporation. This can be done through fermentation processes using genetically engineered microorganisms that can incorporate deuterium into the methionine molecule .

Chemical Reactions Analysis

Types of Reactions: l-Methionine-d8 undergoes similar chemical reactions as l-Methionine. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: l-Methionine-d8 is used as a tracer in metabolic studies to understand the pathways and mechanisms of methionine metabolism. It helps in elucidating the role of methionine in various biochemical processes .

Biology: In biological research, this compound is used to study protein synthesis and degradation. It is also used to investigate the role of methionine in cellular processes such as methylation and antioxidant defense .

Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of methionine and its derivatives. It is also used to investigate the role of methionine in diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development purposes. It is also used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of l-Methionine-d8 is similar to that of l-Methionine. It acts as a precursor to various important biomolecules such as S-adenosylmethionine, which is involved in methylation reactions. This compound also plays a role in the synthesis of cysteine, taurine, and glutathione, which are important for antioxidant defense and detoxification .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    l-Methionine: The non-labeled form of l-Methionine, which is widely used in various applications.

    d-Methionine: The D-isomer of methionine, which has different biological properties.

    Methionine Sulfoxide: An oxidized form of methionine.

    Methionine Sulfone: A further oxidized form of methionine.

Uniqueness: The uniqueness of l-Methionine-d8 lies in its deuterium labeling, which allows for precise tracing and study of methionine metabolism. This makes it a valuable tool in research applications where understanding the dynamics of methionine is crucial .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

157.26 g/mol

IUPAC Name

(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D

InChI Key

FFEARJCKVFRZRR-MCXBZGAWSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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